Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which is then coupled with a benzyl group and further reacted to form the final ester compound. The reaction conditions often require the use of palladium catalysts and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Maintaining stringent control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in drug discovery and development, particularly as a precursor to biologically active molecules.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, including anticancer and antiviral agents.
Mechanism of Action
The mechanism by which Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester exerts its effects involves the interaction of the boron-containing dioxaborolane ring with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The molecular pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-boron bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of a boron-containing dioxaborolane ring and a benzyl ester group. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses and applications .
Properties
Molecular Formula |
C20H32BNO4 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H32BNO4/c1-9-22(17(23)24-18(2,3)4)14-15-10-12-16(13-11-15)21-25-19(5,6)20(7,8)26-21/h10-13H,9,14H2,1-8H3 |
InChI Key |
RIHVMVZVGAHGEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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